Cas no 1187169-01-2 (4-(4-Butoxybenzoyl)-2-methylpyridine)
4-(4-Butoxybenzoyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Butoxybenzoyl)-2-methylpyridine
- (4-Butoxyphenyl)(2-methylpyridin-4-yl)methanone
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- MDL: MFCD13153311
- Inchi: 1S/C17H19NO2/c1-3-4-11-20-16-7-5-14(6-8-16)17(19)15-9-10-18-13(2)12-15/h5-10,12H,3-4,11H2,1-2H3
- InChI Key: NQASOZJXGWMGOM-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C(C2C=CN=C(C)C=2)=O)=CC=1)CCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 297
- Topological Polar Surface Area: 39.2
4-(4-Butoxybenzoyl)-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB363545-2 g |
4-(4-Butoxybenzoyl)-2-methylpyridine, 97%; . |
1187169-01-2 | 97% | 2g |
€1400.00 | 2023-06-20 | |
| Fluorochem | 203495-1g |
4-(4-Butoxybenzoyl)-2-methylpyridine |
1187169-01-2 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 203495-2g |
4-(4-Butoxybenzoyl)-2-methylpyridine |
1187169-01-2 | 97% | 2g |
£837.00 | 2022-03-01 | |
| abcr | AB363545-2g |
4-(4-Butoxybenzoyl)-2-methylpyridine, 97%; . |
1187169-01-2 | 97% | 2g |
€1400.00 | 2025-02-13 | |
| Ambeed | A468163-1g |
(4-Butoxyphenyl)(2-methylpyridin-4-yl)methanone |
1187169-01-2 | 97% | 1g |
$371.0 | 2024-04-25 | |
| TRC | B093150-500mg |
4-(4-Butoxybenzoyl)-2-methylpyridine |
1187169-01-2 | 500mg |
$ 735.00 | 2022-06-01 | ||
| abcr | AB363545-1 g |
4-(4-Butoxybenzoyl)-2-methylpyridine, 97%; . |
1187169-01-2 | 97% | 1g |
€954.60 | 2023-06-20 | |
| Fluorochem | 203495-5g |
4-(4-Butoxybenzoyl)-2-methylpyridine |
1187169-01-2 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| TRC | B093150-250mg |
4-(4-Butoxybenzoyl)-2-methylpyridine |
1187169-01-2 | 250mg |
$ 440.00 | 2022-06-01 | ||
| abcr | AB363545-1g |
4-(4-Butoxybenzoyl)-2-methylpyridine, 97%; . |
1187169-01-2 | 97% | 1g |
€954.60 | 2025-02-13 |
4-(4-Butoxybenzoyl)-2-methylpyridine Suppliers
4-(4-Butoxybenzoyl)-2-methylpyridine Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 4-(4-Butoxybenzoyl)-2-methylpyridine
Professional Introduction to Compound with CAS No. 1187169-01-2 and Product Name: 4-(4-Butoxybenzoyl)-2-methylpyridine
The compound with the CAS number 1187169-01-2 and the product name 4-(4-Butoxybenzoyl)-2-methylpyridine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The presence of both a butoxybenzoyl moiety and a methylpyridine backbone suggests a multifaceted chemical profile that could be leveraged for various biochemical interactions.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those incorporating pyridine derivatives. The 4-(4-Butoxybenzoyl)-2-methylpyridine structure is no exception, as it combines the stability and reactivity of the pyridine ring with the electron-donating properties of the butoxybenzoyl group. This combination has been found to enhance solubility and bioavailability, key factors in drug formulation and delivery. Current research indicates that such modifications can improve pharmacokinetic profiles, making the compound a promising candidate for further investigation.
One of the most compelling aspects of 4-(4-Butoxybenzoyl)-2-methylpyridine is its potential role in modulating biological pathways. The butoxybenzoyl moiety is known to exhibit inhibitory effects on certain enzymes and receptors, while the methylpyridine component can interact with nucleophilic sites in biological systems. This dual functionality has been observed in preliminary studies to contribute to anti-inflammatory and anti-protein kinase activities. Such properties are highly relevant in the context of chronic diseases where enzyme regulation plays a critical role.
Recent advancements in computational chemistry have enabled more precise modeling of how 4-(4-Butoxybenzoyl)-2-methylpyridine interacts with biological targets. Molecular docking studies have shown that this compound can bind effectively to several protein targets, including those involved in cancer signaling pathways. The butoxy group, in particular, has been identified as a key determinant in binding affinity, suggesting that further optimization could enhance its therapeutic efficacy. These findings align with broader trends in drug discovery, where targeted interactions are sought to minimize side effects while maximizing therapeutic benefits.
The synthesis of 4-(4-Butoxybenzoyl)-2-methylpyridine also presents an interesting challenge from a chemical engineering perspective. The compound’s structure requires careful control over reaction conditions to ensure high yield and purity. Recent innovations in catalytic processes have shown promise in streamlining the synthesis pathway, reducing costs, and improving scalability. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical products, addressing one of the key bottlenecks in drug development.
From an industrial standpoint, the demand for specialized intermediates like 4-(4-Butoxybenzoyl)-2-methylpyridine is on the rise as pharmaceutical companies seek novel compounds for pipeline development. The ability to produce this compound efficiently would not only accelerate research but also reduce dependency on more complex or less accessible precursors. As synthetic methodologies continue to evolve, it is anticipated that processes for manufacturing this compound will become more robust and cost-effective.
The potential applications of 4-(4-Butoxybenzoyl)-2-methylpyridine extend beyond traditional pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its structural features make it amenable to modifications that could enhance its performance in these sectors as well. For instance, derivatives of this compound could be explored for their herbicidal or fungicidal properties, offering new solutions for crop protection.
In conclusion, the compound with CAS No. 1187169-01-2 and product name 4-(4-Butoxybenzoyl)-2-methylpyridine represents a significant area of interest in modern chemical research. Its unique structure, characterized by both a butoxybenzoyl moiety and a methylpyridine backbone, offers multifaceted opportunities for therapeutic applications. Ongoing research into its biochemical interactions and synthetic pathways underscores its potential as a valuable intermediate in drug development. As scientific understanding advances, it is likely that this compound will continue to play a pivotal role in shaping future pharmaceutical innovations.
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